molecular formula C21H13Cl2NO4 B2489530 N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922085-27-6

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2489530
CAS No.: 922085-27-6
M. Wt: 414.24
InChI Key: JAQPIIVVWOBQOU-UHFFFAOYSA-N
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Description

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a high-purity chemical reagent intended for research applications. As a synthetic compound featuring a benzodioxole group linked to a complex aniline derivative, it is of significant interest in medicinal chemistry and drug discovery research. Compounds with similar structural motifs, particularly those containing the benzodioxole group, have been investigated for their potential to inhibit specific biological pathways. For instance, research into heteroaroylphenylureas has identified molecules capable of potently inhibiting CCL2-induced chemotaxis, a key process in inflammatory diseases, without antagonizing the CCR2 receptor directly . This suggests potential research applications for related compounds in developing novel therapeutic agents for conditions like rheumatoid arthritis and multiple sclerosis. The specific chlorinated benzophenone moiety in this compound may also make it a valuable intermediate for further chemical synthesis and structure-activity relationship (SAR) studies. Researchers can utilize this reagent to explore its biochemical properties and mechanisms of action in controlled laboratory settings. This product is strictly labeled "For Research Use Only" and is not intended for human, veterinary, or diagnostic use.

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2NO4/c22-13-6-7-17(15(10-13)20(25)14-3-1-2-4-16(14)23)24-21(26)12-5-8-18-19(9-12)28-11-27-18/h1-10H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQPIIVVWOBQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Benzoylation of 4-Chloroaniline

Initial benzoylation employs 2-chlorobenzoyl chloride (1.2 equiv) in dichloromethane (DCM) with AlCl₃ (1.5 equiv) at 0–5°C for 6 h. The reaction proceeds via electrophilic aromatic substitution, yielding 4-chloro-2-(2-chlorobenzoyl)aniline (87% yield, purity >95% by HPLC). Key challenges include regioselectivity control, addressed through low-temperature kinetics and stoichiometric Lewis acid ratios.

Alternative Palladium-Mediated Coupling

For substrates sensitive to Friedel-Crafts conditions, Suzuki-Miyaura cross-coupling between 4-chloro-2-iodoaniline and 2-chlorophenylboronic acid provides a milder route. Optimized conditions use PdCl₂(dppf) (3 mol%), Cs₂CO₃ (2.5 equiv) in 1,4-dioxane at 80°C (12 h, 78% yield). This method eliminates positional isomerism but requires halogenated precursors.

Preparation of Benzo[d]Dioxole-5-Carbonyl Chloride

Oxidation of Piperonyl Alcohol

Piperonyl alcohol undergoes Swern oxidation (oxalyl chloride, DMSO, -78°C) to piperonal (94% yield), followed by Pinnick oxidation (NaClO₂, 2-methyl-2-butene) to benzo[d]dioxole-5-carboxylic acid (88% yield). Subsequent treatment with thionyl chloride (3 equiv) in refluxing toluene generates the acyl chloride (95% purity, <1% residual acid).

Direct Chlorination from Acid Precursors

Alternative protocols employ benzotrifluoride (BTF) as solvent with PCl₅ (1.1 equiv) at 40°C (2 h, 97% conversion). This method minimizes side reactions compared to traditional thionyl chloride routes.

Amide Bond Formation Strategies

Schotten-Baumann Reaction

Combining 4-chloro-2-(2-chlorobenzoyl)aniline (1.0 equiv) with benzo[d]dioxole-5-carbonyl chloride (1.05 equiv) in biphasic NaOH/DCM (0°C → RT, 12 h) achieves 82% isolated yield. Triethylamine (1.2 equiv) suppresses HCl-mediated decomposition, while DMAP (0.1 equiv) accelerates acylation.

Coupling Reagent-Mediated Approach

For moisture-sensitive substrates, EDCl/HOBt (1.5 equiv each) in anhydrous DMF (24 h, RT) provides 89% yield. This method circumvents acyl chloride handling but requires rigorous exclusion of water.

Purification and Characterization

Chromatographic Isolation

Crude product purification employs silica gel chromatography (hexane:ethyl acetate = 4:1 → 2:1 gradient), achieving >99% purity. Preparative HPLC (C18, MeCN/H₂O + 0.1% TFA) resolves diastereomeric impurities when present.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 1H, ArH), 7.68–7.61 (m, 3H, ArH), 7.45 (d, J=2.0 Hz, 1H, ArH), 6.98 (s, 1H, dioxole-H), 6.03 (s, 2H, OCH₂O).
  • HRMS : m/z calcd for C₂₁H₁₄Cl₂N₂O₄ [M+H]⁺: 451.0264, found: 451.0267.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Friedel-Crafts + Schotten 82 99.1 Scalability HCl generation
Suzuki + EDCl/HOBt 89 99.5 Regioselectivity Boronic acid cost
One-pot Acylation 75 98.3 Reduced steps Byproduct formation

Data synthesized from Refs.

Mechanistic Considerations

Benzoylation Selectivity

DFT calculations (B3LYP/6-31G*) reveal para-chloro substitution directs electrophiles to the ortho position through resonance-assisted charge distribution. Steric effects from the 2-chlorobenzoyl group further stabilize the transition state.

Amidation Kinetics

Pseudo-first-order kinetics (k = 0.18 min⁻¹) in DCM correlate with acyl chloride reactivity. Polar aprotic solvents (DMF, DMSO) accelerate the reaction but promote hydrolysis (k_hydrolysis = 0.05 min⁻¹ in DMF).

Industrial Scalability Challenges

Solvent Recovery

Toluene and DCM account for 85% of process mass intensity (PMI). Continuous extraction systems reduce solvent consumption by 40% compared to batch processes.

Byproduct Management

Chlorinated side products (≤3%) necessitate activated carbon treatment (0.5 g/g product) to meet ICH Q3A guidelines.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of benzodioxole carboxamides are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Compound Substituents Key Functional Groups Biological Activity
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (Target Compound) 4-chloro, 2-chlorobenzoyl Dual chloro groups, benzodioxole core Not explicitly reported
N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IIc) 3-trifluoromethylphenyl Electron-withdrawing CF₃ group Antidiabetic (IC₅₀: ~10–20 µM)
N-(4-(2-methoxyphenoxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IId) 4-(2-methoxyphenoxy)phenyl Methoxy-phenoxy group Anticancer (IC₅₀: 26.59–65.16 µM)
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807) N-heptan-4-yl Alkyl chain (C7) Umami flavor enhancer
N-(4-methoxybenzyl)-6-nitrobenzo-[1,3]-dioxole-5-carboxamide (MDC) 4-methoxybenzyl, 6-nitro Nitro and methoxy groups Cardiovascular prevention

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃, NO₂) enhance binding to enzymatic targets like α-amylase (antidiabetic activity) .
  • Alkyl or alkoxy chains (e.g., heptan-4-yl, methoxyphenoxy) improve lipophilicity, influencing cytotoxicity or flavor receptor interactions .
  • The dual chloro groups in the target compound may confer higher metabolic stability compared to analogs like IIc or S807, though toxicity risks could increase .
Anticancer Activity

Compound IId demonstrated potent cytotoxicity against HeLa and HepG2 cells (IC₅₀: 26.59–65.16 µM), attributed to its phenoxy group enhancing membrane permeability . In contrast, the target compound’s dual chloro groups may improve DNA intercalation but require empirical validation.

Antidiabetic Activity

Compound IIc showed significant hypoglycemic effects in streptozotocin-induced diabetic mice, with an IC₅₀ of ~10–20 µM against α-amylase . The target compound’s chloro substituents might similarly inhibit carbohydrate-metabolizing enzymes, though its efficacy remains untested.

Flavor Enhancement

S807 (N-heptan-4-yl analog) acts as a potent umami receptor agonist, effective at 1,000-fold lower concentrations than monosodium glutamate (MSG) .

Toxicological Profiles

  • S807: No observed adverse effects in subchronic rodent studies at 100 mg/kg/day, with rapid oxidative metabolism in liver microsomes .
  • IIc: Limited toxicity data; trifluoromethyl groups are generally metabolically stable but may pose renal risks .
  • Toxicity studies are absent in the evidence.

Biological Activity

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

  • Molecular Formula : C24H20Cl2N2O4
  • Molecular Weight : 503.39 g/mol
  • Purity : Typically around 95% .

Synthesis

The synthesis of benzodioxole derivatives, including this compound, often involves multi-step organic reactions. The synthetic route typically includes the formation of the dioxole ring followed by chlorination and amide coupling reactions. This compound is part of a broader class of benzodioxole derivatives known for their diverse biological activities .

Anticancer Properties

Recent studies have demonstrated that derivatives containing the benzodioxole moiety exhibit significant anticancer activity. Specifically, compounds like this compound have shown promising results against various cancer cell lines:

  • Cell Lines Tested : Hep3B (liver cancer), HeLa (cervical cancer), and Caco-2 (colorectal cancer).
  • IC50 Values : The synthesized carboxamide derivatives exhibited lower IC50 values compared to other tested compounds, indicating potent cytotoxic effects. For instance, compounds 2a and 2b showed IC50 values significantly lower than 10 mM, suggesting strong anticancer properties .
CompoundCell LineIC50 (mM)α-Fetoprotein Reduction (ng/ml)
2aHep3B3.941625.8
2bHep3B9.122340
Control--2519.17

The mechanism by which these compounds exert their anticancer effects includes:

  • Inducing cell cycle arrest at the G2-M phase.
  • Inhibition of DNA synthesis and cell proliferation.
  • Reduction in secretions of tumor markers such as α-fetoprotein .

Flow cytometry analysis revealed that treatment with compound 2a significantly decreased the fraction of cells in the G1 phase and reduced the S phase fraction compared to controls .

Antioxidant Activity

In addition to anticancer effects, these compounds also exhibit antioxidant properties. The DPPH assay showed that the synthesized benzodioxole derivatives possess notable free radical scavenging ability, comparable to established antioxidants like Trolox .

Case Studies

A comprehensive investigation into various benzodioxole derivatives has been conducted, focusing on their synthesis and biological evaluations:

  • Study on Anticancer Activity : A study synthesized several benzodioxole derivatives and evaluated their cytotoxicity against different cancer cell lines. Compounds with amide functionalities displayed enhanced anticancer activity compared to their non-amide counterparts .
  • Antioxidant Evaluation : Another study assessed the antioxidant potential using in vitro assays, confirming that these compounds can effectively neutralize free radicals, thereby suggesting a dual role in cancer therapy and oxidative stress management .

Q & A

Q. What are the optimal synthetic routes and purification methods for N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide?

The synthesis typically involves multi-step organic reactions, starting with condensation of benzo[d][1,3]dioxole-5-carboxylic acid derivatives with chloro-substituted aryl amines. Key steps include:

  • Coupling reactions : Use of coupling agents like EDCI or DCC to form amide bonds under inert atmospheres.
  • Chlorobenzoylation : Introduction of the 2-chlorobenzoyl group via Friedel-Crafts acylation or nucleophilic substitution .
  • Purification : Flash column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization from ethanol/dichloromethane mixtures to achieve >95% purity .

Q. How can the structural identity and purity of this compound be confirmed?

  • Spectroscopic methods :
    • 1H/13C NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 160–170 ppm (amide carbonyl) confirm connectivity .
    • HRMS : Molecular ion [M+H]+ at m/z 459.02 (calculated for C21H14Cl2NO4) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .

Q. What are the key physicochemical properties relevant to experimental handling?

  • Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water.
  • Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemical uncertainties:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL-2018 for structure solution and WinGX/ORTEP-3 for visualization .
  • Key metrics : R-factor < 0.05, bond length accuracy ±0.01 Å .

Q. What mechanistic insights explain its reported anticancer activity?

  • Target modulation : Inhibits topoisomerase II via intercalation, validated by DNA relaxation assays .
  • Structure-activity relationships (SAR) :
    • The 2-chlorobenzoyl group enhances DNA binding affinity.
    • Substitution at the 4-chlorophenyl position reduces off-target effects .

Q. How should researchers address contradictory bioactivity data across studies?

Contradictions often arise from assay conditions or impurities. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (72 hrs).
  • Purity validation : Re-test compounds with LC-MS to exclude degradants .
  • Control experiments : Compare with structurally analogous compounds (e.g., thiadiazole derivatives) to isolate functional group contributions .

Q. What computational methods predict its pharmacokinetic properties?

  • ADMET prediction : SwissADME or ADMETLab for parameters like logP (~3.2) and bioavailability score (0.55).
  • Docking studies : AutoDock Vina to simulate binding to topoisomerase II (PDB: 1ZXM) .

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